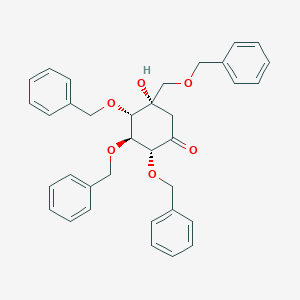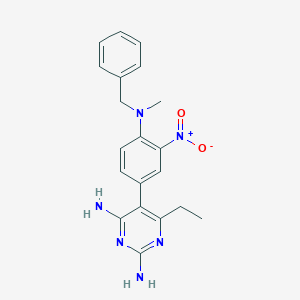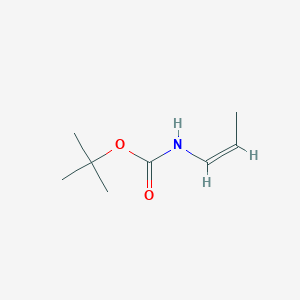
Deoxyspergualin trihydrochloride
概要
説明
Deoxyspergualin trihydrochloride is a compound with the molecular formula C17H40Cl3N7O3 . It has been used in trials studying the treatment of Lupus Nephritis, Chronic Rejection, and Diabetes Mellitus, Type 1 .
Synthesis Analysis
Deoxyspergualin trihydrochloride can be synthesized from the acid-catalyzed condensation of 7-guanidino[4,5-3H2] heptanamide hydrochloride and glyoxyloylspermidine dihydrochloride . Another synthesis method uses Carbon-14 labeled S-Methyl isothiourea hemisulfate .Molecular Structure Analysis
The IUPAC name for Deoxyspergualin trihydrochloride is N - [ (1 S )-2- [4- (3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7- (diaminomethylideneamino)heptanamide;trihydrochloride . The molecular weight is 496.9 g/mol .Physical And Chemical Properties Analysis
Deoxyspergualin trihydrochloride has a molecular weight of 496.9 g/mol . The compound is crystalline in nature .科学的研究の応用
Immunosuppressant in Organ Transplantation
Deoxyspergualin (DSG) is known for its immunosuppressive effects . It has been reported to prolong the survival of xenografts in animal models . It was effective in the treatment of hyperacute rejection in ABO-incompatible kidney transplantation, which was thought to be similar to xenograft transplantation .
Treatment of Acute Rejection in Kidney Transplantation
DSG has been used in the prevention and treatment of acute rejection in kidney transplantation . It has shown effectiveness in patients with kidney transplantation from ABO-incompatible or preformed antibody-positive donors .
Anti-Tumor Agent
DSG is an analogue of an antibiotic having antitumor effect, spergualin . It was isolated from the culture filtrate of Bacillus laterosporus in 1981 .
Treatment of Multidrug-Resistant Cells
DSG shows similarities in properties and mechanisms of action to the natural-product immunosuppressive agents cyclosporin A and FK506 . Each of these can act as a modifier of multi-drug resistance . DSG has been examined for its comparative activity in parent and multidrug-resistant cells .
Prevention of Acute Rejection in Kidney Transplantation
DSG has been used prophylactically to prevent acute rejection in patients with kidney transplantation from ABO-incompatible or preformed antibody-positive donors . Satisfactory clinical results were obtained with this approach .
Treatment of Hyperacute Rejection in ABO-Incompatible Kidney Transplantation
DSG was effective in the treatment of hyperacute rejection in a previous report of ABO-incompatible kidney transplantation . This situation was thought to be similar to xenograft transplantation .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Deoxyspergualin trihydrochloride, also known as Gusperimus, primarily targets T cells . It inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases . This results in the inhibition of growth of activated naive CD4 T cells .
Mode of Action
Deoxyspergualin trihydrochloride interacts with its targets by inhibiting the interleukin-2-stimulated maturation of T cells . This leads to the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . The compound’s mode of action is similar to that of the natural-product immunosuppressive agents cyclosporin A and FK506 .
Biochemical Pathways
It is known that the compound inhibits the interleukin-2-stimulated maturation of t cells . This affects the T cell response, leading to a decrease in the immune response.
Pharmacokinetics
It is known that the compound is very soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary result of Deoxyspergualin trihydrochloride’s action is the inhibition of growth of activated naive CD4 T cells . This leads to a decrease in the immune response, which can be beneficial in conditions where the immune response is overactive or misdirected, such as in autoimmune diseases .
Action Environment
The action of Deoxyspergualin trihydrochloride can be influenced by various environmental factors. For example, the presence of certain serum components can affect the compound’s mechanism of action . .
特性
IUPAC Name |
N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-OKUPDQQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85468-01-5 (3HCl) | |
| Record name | (-)-Gusperimus trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00233977 | |
| Record name | (-)-Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyspergualin trihydrochloride | |
CAS RN |
84937-45-1 | |
| Record name | (-)-Gusperimus trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYSPERGUALIN TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)

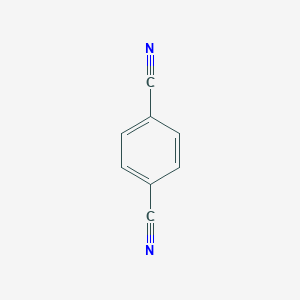
![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
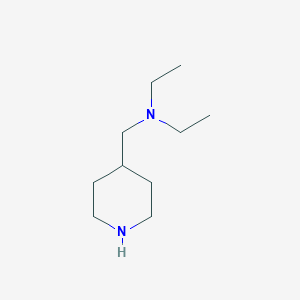

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)


